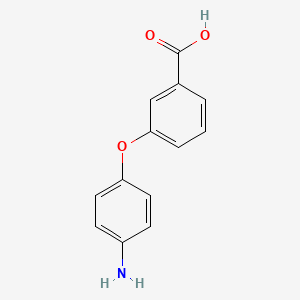

3-(4-Aminophenoxy)benzoic acid

Overview

Description

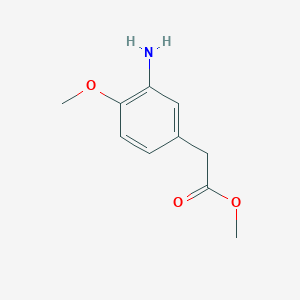

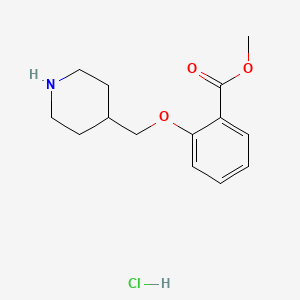

“3-(4-Aminophenoxy)benzoic acid” is a chemical compound with the CAS Number: 54579-63-4 . It has a molecular weight of 229.24 . The compound is also known by its IUPAC name, 3-(4-aminophenoxy)benzoic acid .

Molecular Structure Analysis

The molecular structure of “3-(4-Aminophenoxy)benzoic acid” is represented by the InChI code: 1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) .Scientific Research Applications

Polymer Synthesis

3-(4-Aminophenoxy)benzoic acid is utilized in the synthesis of high-performance polymers. Its structure is conducive to creating polyimides, which are polymers known for their thermal stability and mechanical strength. The compound acts as a monomer that can be polymerized to form polyimides with specific properties, such as increased flexibility or improved dielectric constant .

Catalysis in Polycondensation

This compound serves as a catalyst in the polycondensation process. It facilitates the formation of polyamic acids, which are precursors to polyimides. The presence of the aminophenoxy group in the compound aids in catalyzing the reaction, leading to a more efficient synthesis of polyimides at lower temperatures and shorter reaction times .

Photocatalytic Applications

Researchers have explored the use of 3-(4-Aminophenoxy)benzoic acid in photocatalytic applications. It has been incorporated into complex structures that exhibit optical semiconducting behavior. These structures can be used as photocatalysts for the degradation of harmful substances, such as antibiotics in water treatment processes .

Drug Design and Pharmaceutical Research

In pharmaceutical research, 3-(4-Aminophenoxy)benzoic acid is a valuable intermediate for the design and synthesis of drug molecules. Its phenolic and carboxylic functional groups make it a versatile building block for creating compounds with potential therapeutic effects .

Material Science

The compound is significant in material science, particularly in the development of new materials with unique electrical or optical properties. Its molecular structure allows for the creation of materials that can be used in advanced electronics, coatings, and other applications where high-performance materials are required .

Chemical Building Blocks

As a chemical building block, 3-(4-Aminophenoxy)benzoic acid is used to construct more complex molecules. Its reactive sites enable it to undergo various chemical reactions, making it a fundamental component in the synthesis of a wide range of chemical products .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent due to its well-defined structure and properties. It can help in the calibration of instruments or as a reactant in the development of new analytical methods .

Environmental Science

The environmental applications of 3-(4-Aminophenoxy)benzoic acid include its use in the synthesis of compounds that can absorb pollutants or convert them into less harmful substances. Its role in creating materials that can capture greenhouse gases or break down toxic chemicals is an area of ongoing research .

properties

IUPAC Name |

3-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-(4-Aminophenoxy)benzoic acid in polymer synthesis, and how does its concentration affect the properties of the resulting copolymer?

A1: 3-(4-Aminophenoxy)benzoic acid acts as an AB monomer in the synthesis of hyperbranched aromatic polyamide copolymers [, ]. This means it possesses both amine (-NH2) and carboxylic acid (-COOH) functional groups, allowing it to react and form amide linkages, creating a branched polymer structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)